molecular formula C18H17BrClN3O2 B8494751 6-Bromomethyl-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester

6-Bromomethyl-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester

Cat. No. B8494751
M. Wt: 422.7 g/mol
InChI Key: SLRTYEWGKPHUTN-UHFFFAOYSA-N
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Patent
US07645754B2

Procedure details

A suspension of the bromide 7 (2.00 g, 4.73 mmol), Na2HPO4 (806 mg, 5.68 mmol) and NaH2PO4 (227 mg, 1.89 mmol) in DMSO (50 mL) is heated under nitrogen to 48° C. After 1 h, all solids are dissolved, and the reaction is continued for 2 h. The solution is then poured in H2O (600 mL), and the mixture is extracted with EtOAc (2×150 mL). The combined EtOAc layers are washed with H2O (3×400 mL) and brine and dried over MgSO4. Filtration and concentration yields a yellow solid, which is triturated with EtOH giving 1.06 g (2.97 mmol, 63%) of the title compound as a yellow solid. MS (ES): m/z 304.7/306.7 (33/10) [MH+-Boc-H2O+2 MeOH], 272.7/274.7 (100/32) [MH+-Boc-H2O+MeOH]. 1H NMR (200 MHz, CDCl3): δ=1.79 (s, 9H), 7.44 (s, 1H), 7.48-7.55 (m, 3H), 8.51-8.60 (m, 2H), 10.39 (s, 1H). tR (method A)=10.4 min.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
806 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:12]2[N:13]=[C:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[N:15]=[C:16]([Cl:17])[C:11]=2[CH:10]=[C:9]1[CH2:24]Br)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC[OH:28]>CS(C)=O.O>[C:1]([O:5][C:6]([N:8]1[C:12]2[N:13]=[C:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[N:15]=[C:16]([Cl:17])[C:11]=2[CH:10]=[C:9]1[CH:24]=[O:28])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C2=CC=CC=C2)CBr
Name
Na2HPO4
Quantity
806 mg
Type
reactant
Smiles
Name
NaH2PO4
Quantity
227 mg
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
all solids are dissolved
WAIT
Type
WAIT
Details
the reaction is continued for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc (2×150 mL)
WASH
Type
WASH
Details
The combined EtOAc layers are washed with H2O (3×400 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
yields a yellow solid, which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C2=CC=CC=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.